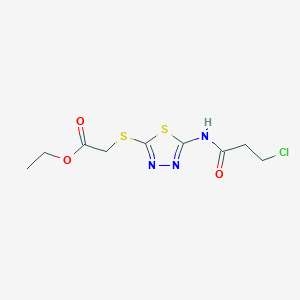![molecular formula C14H14N2O2 B3000630 N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide CAS No. 2305309-52-6](/img/structure/B3000630.png)
N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide, commonly known as olesoxime, is a small molecule drug that has shown promising results in the treatment of neurodegenerative diseases. It belongs to the family of cholesterol oximes and is being investigated for its potential to treat diseases such as spinal muscular atrophy (SMA), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). In
Mecanismo De Acción
The exact mechanism of action of olesoxime is not fully understood, but it is believed to act on mitochondria, the energy-producing organelles in cells. Olesoxime has been shown to protect mitochondria from oxidative stress and promote their function, which may contribute to its neuroprotective effects. It has also been shown to increase the levels of neurotrophic factors, which are proteins that promote the survival and growth of neurons.
Biochemical and Physiological Effects
Olesoxime has been shown to have several biochemical and physiological effects. In animal models of N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide and ALS, olesoxime has been shown to improve motor neuron survival and increase muscle strength. It has also been shown to reduce inflammation and promote remyelination in animal models of MS. Olesoxime has been shown to protect mitochondria from oxidative stress and promote their function, which may contribute to its neuroprotective effects. It has also been shown to increase the levels of neurotrophic factors, which are proteins that promote the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of olesoxime is that it has shown promising results in animal models of neurodegenerative diseases, which suggests that it may be effective in treating these diseases in humans. Another advantage is that it has a good safety profile and has been well-tolerated in clinical trials. However, one of the limitations of olesoxime is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the optimal dosing and treatment regimen for olesoxime.
Direcciones Futuras
There are several future directions for research on olesoxime. One direction is to further investigate its mechanism of action to better understand how it exerts its neuroprotective effects. Another direction is to conduct more clinical trials to determine its efficacy and safety in treating neurodegenerative diseases in humans. Additionally, researchers could explore the potential of combining olesoxime with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosing and treatment regimen for olesoxime.
Métodos De Síntesis
Olesoxime can be synthesized through a multi-step process starting with the reaction of 5-phenyl-2-amino-1,3-oxazole with acryloyl chloride to form 5-phenyl-2-(prop-2-enoylamino)-1,3-oxazole. The resulting compound is then reacted with ethylamine to form N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide, which is olesoxime.
Aplicaciones Científicas De Investigación
Olesoxime has been extensively studied for its potential to treat neurodegenerative diseases such as N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide, ALS, and MS. In preclinical studies, olesoxime has been shown to improve motor neuron survival, increase muscle strength, and delay disease progression in animal models of N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide and ALS. It has also been shown to promote remyelination and reduce inflammation in animal models of MS.
Propiedades
IUPAC Name |
N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)16-10(2)14-15-9-12(18-14)11-7-5-4-6-8-11/h3-10H,1H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYGUOINGDYLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)
![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

